Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound featuring a dithiole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of dithiole derivatives with chlorinated pyridine compounds under controlled conditions. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share structural similarities and exhibit comparable reactivity and biological activity.
Pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar applications.
Uniqueness
4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its dithiole ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .
Properties
Molecular Formula |
C14H10ClNO4S4 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
dimethyl 2-(1-chloro-2-pyridin-2-ylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H10ClNO4S4/c1-19-11(17)9-10(12(18)20-2)24-14(23-9)8(15)13(21)22-7-5-3-4-6-16-7/h3-6H,1-2H3 |
InChI Key |
YAANDZMNSVHHBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=N2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
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